

Distinguishing Dimethyl-Indazol-Amine Isomers: A Mass Spectrometric Fragmentation Guide

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Compound of Interest

Compound Name: 1,3-Dimethyl-1H-indazol-6-amine

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For researchers, scientists, and professionals in drug development, the accurate structural elucidation of isomeric compounds is a critical challenge. Mass spectrometry provides a powerful tool for this purpose, with fragmentation analysis offering a detailed fingerprint of a molecule's structure. This guide offers a comparative analysis of the proposed mass spectrometric fragmentation patterns of three distinct dimethyl-indazol-amine isomers under electron ionization (EI), providing valuable insights for their differentiation.

In the absence of direct comparative experimental data for these specific isomers, this guide leverages established principles of mass spectrometric fragmentation of heterocyclic compounds and amines to propose the most probable fragmentation pathways. The presented data is putative and serves as a guide for researchers in interpreting experimental results.

Proposed Fragmentation Analysis of Dimethyl-Indazol-Amine Isomers

The fragmentation patterns of dimethyl-indazol-amine isomers are expected to be significantly influenced by the position of the dimethylamino group and the methyl substituents on the indazole ring. Three representative isomers are considered here:

- Isomer 1: N,N-dimethyl-1H-indazol-3-amine: The dimethylamino group is directly attached to the 3-position of the indazole ring.

- Isomer 2: 1,2-dimethyl-1H-indazol-3-amine: Two methyl groups are attached to the nitrogen atoms of the indazole ring, with an amino group at the 3-position.
- Isomer 3: 3-Amino-1,5-dimethyl-1H-indazole: One methyl group is on a ring nitrogen, and the other is on the benzene portion of the indazole ring.

The molecular weight of all three isomers is 161.12 g/mol .

Table 1: Proposed Characteristic Fragment Ions of Dimethyl-Indazol-Amine Isomers

m/z	Proposed Fragment	Isomer 1 (N,N-dimethyl-1H-indazol-3-amine)	Isomer 2 (1,2-dimethyl-1H-indazol-3-amine)	Isomer 3 (3-Amino-1,5-dimethyl-1H-indazole)
161	[M] ^{•+}	Molecular Ion	Molecular Ion	Molecular Ion
146	[M-CH ₃] ^{•+}	Loss of a methyl radical from the dimethylamino group (α-cleavage).	Loss of a methyl radical from the N1 or N2 position.	Loss of a methyl radical from the N1 or C5 position.
131	[M-2CH ₃] ^{•+} or [Indazole-NH ₂] ⁺	Subsequent loss of the second methyl group.	Subsequent loss of the second methyl group.	Subsequent loss of the second methyl group.
118	[Indazole] ^{•+}	Loss of the dimethylamino group.	Loss of the amino and two methyl groups.	Loss of the amino and two methyl groups.
44	[C ₂ H ₆ N] ⁺	Dimethylamine fragment.	-	-

Experimental Protocols

A generalized experimental protocol for the analysis of dimethyl-indazol-amine isomers using gas chromatography-mass spectrometry (GC-MS) with electron ionization is outlined below.

1. Sample Preparation:

- Dissolve 1 mg of the dimethyl-indazol-amine isomer in 1 mL of a volatile organic solvent such as methanol or acetonitrile.
- Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

- GC System: Agilent 7890B or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL (splitless mode).
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 1 minute.
 - Ramp: 15°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

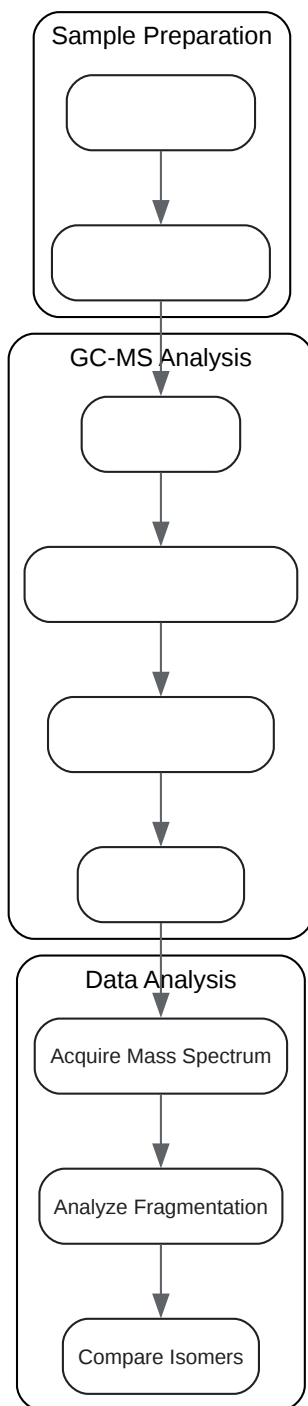
- MS System: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

- Mass Range: m/z 40-400.
- Scan Speed: 2 scans/second.

Visualization of Proposed Fragmentation Pathways and Workflow

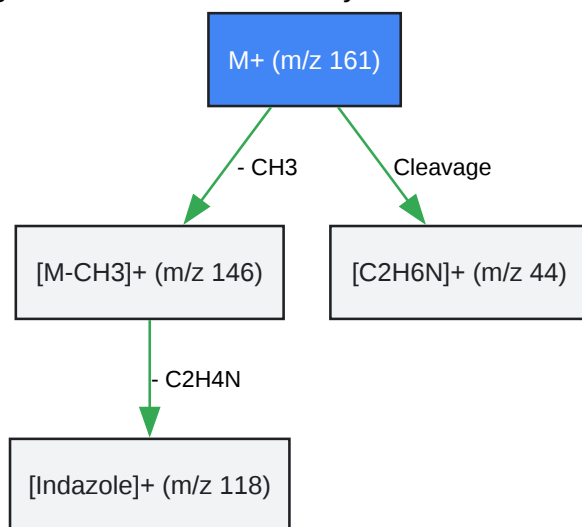
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for the three isomers and a general experimental workflow.

Experimental Workflow for Dimethyl-Indazol-Amine Isomer Analysis

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Caption: General experimental workflow for the GC-MS analysis of dimethyl-indazol-amine isomers.

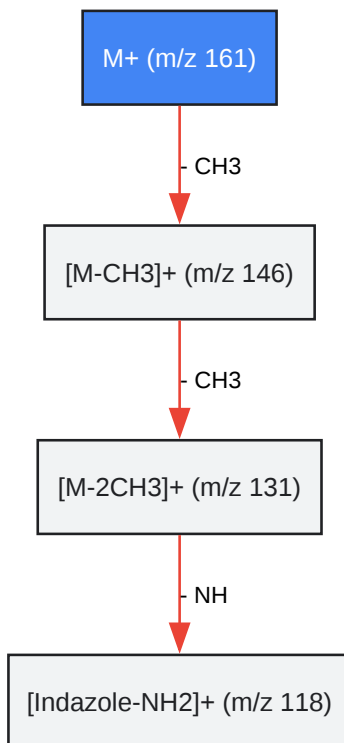
Proposed Fragmentation of N,N-dimethyl-1H-indazol-3-amine (Isomer 1)



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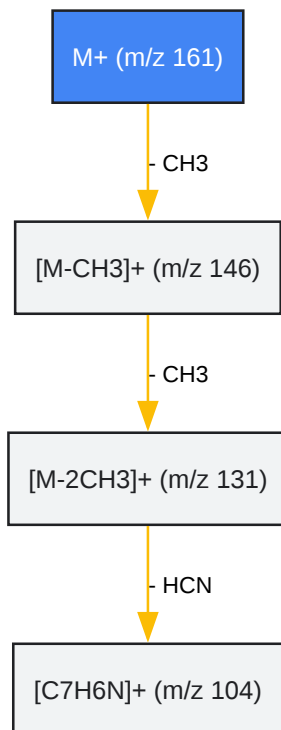
Caption: Proposed fragmentation pathway for N,N-dimethyl-1H-indazol-3-amine.

Proposed Fragmentation of 1,2-dimethyl-1H-indazol-3-amine (Isomer 2)

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Caption: Proposed fragmentation pathway for 1,2-dimethyl-1H-indazol-3-amine.

Proposed Fragmentation of 3-Amino-1,5-dimethyl-1H-indazole (Isomer 3)



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Caption: Proposed fragmentation pathway for 3-Amino-1,5-dimethyl-1H-indazole.

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